s-Butyrylthiocholine iodide
Description
A sulfur-containing analog of butyrylcholine which is hydrolyzed by butyrylcholinesterase to butyrate and thiocholine. It is used as a reagent in the determination of butyrylcholinesterase activity.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1866-16-6 |
|---|---|
Molecular Formula |
C9H20NOS+ |
Molecular Weight |
190.33 g/mol |
IUPAC Name |
2-butanoylsulfanylethyl(trimethyl)azanium |
InChI |
InChI=1S/C9H20NOS/c1-5-6-9(11)12-8-7-10(2,3)4/h5-8H2,1-4H3/q+1 |
InChI Key |
AWBGQVBMGBZGLS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)SCC[N+](C)(C)C.[I-] |
Canonical SMILES |
CCCC(=O)SCC[N+](C)(C)C |
Other CAS No. |
1866-16-6 |
Pictograms |
Irritant |
Synonyms |
(2-Mercaptoethyl)Trimethylammonium Butyrate Butyrylthiocholine Iodide, S-Butyrylthiocholine S Butyrylthiocholine Iodide S-Butyrylthiocholine Iodide |
Origin of Product |
United States |
Role and Significance of S Butyrylthiocholine Iodide in Cholinesterase Research
Substrate Utility in Enzyme Assays
S-Butyrylthiocholine iodide is widely employed as a chromogenic substrate to measure the activity of cholinesterases, with a particular emphasis on butyrylcholinesterase (BChE). The compound's unique structure enables it to mimic the natural substrates of these enzymes, making it an invaluable tool for researchers investigating enzyme kinetics and inhibition mechanisms. chemimpex.com
The most common method utilizing this substrate is the Ellman assay. In this spectrophotometric method, BChE catalyzes the hydrolysis of this compound into two products: butyric acid and thiocholine (B1204863). The released thiocholine then reacts with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product, 5-thio-2-nitrobenzoate. pubcompare.ai The intensity of this yellow color, which can be measured by monitoring absorbance at a wavelength of 412 nm, is directly proportional to the cholinesterase activity. researchgate.net
This method is not only used for basic enzyme characterization but also forms the basis for more advanced detection systems. For instance, novel biosensing platforms, including those using copper nanoclusters and MnO2 nanosheets, have been developed for the sensitive detection of BChE activity by employing this compound.
Foundational Reagent for Cholinesterase Activity Determination
The use of this compound is foundational for the determination of BChE activity in various biological samples, including serum and plasma. scientificlabs.co.uk It is considered a preferred substrate for identifying plasma cholinesterase variants. scientificlabs.co.uk The reliability of assays using this substrate has made it a gold-standard for cholinesterase inhibition studies, which are crucial in fields like drug discovery and toxicology.
Research has focused on optimizing assay conditions to ensure accurate and reproducible results. Studies have shown that factors such as the dilution of the serum sample and the concentration of the substrate are critical. For example, a 400-fold dilution of human serum with a 5mM concentration of this compound has been identified as optimal for accurately measuring BChE activity. nih.gov
The reaction is a cornerstone for assessing cholinesterase levels, which can be indicative of various medical conditions, including neurodegenerative diseases and exposure to pesticides. It is also employed in the screening of potential drugs, particularly those aimed at treating Alzheimer's disease by modulating cholinergic activity. chemimpex.com
Advancement of Understanding in Cholinergic System Enzymology
The application of this compound has been instrumental in advancing the understanding of the complex enzymology of the cholinergic system. A key contribution is its role in differentiating between the two main types of cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). frontiersin.org
These enzymes, while both capable of hydrolyzing acetylcholine (B1216132), exhibit different substrate specificities. BChE hydrolyzes S-Butyrylthiocholine at a much faster rate than AChE does. Conversely, substrates like acetylthiocholine (B1193921) are preferentially cleaved by AChE. frontiersin.org This differential activity allows researchers to selectively measure the activity of each enzyme in a sample that contains both, often by using specific inhibitors in conjunction with the substrates. For example, the BChE-specific inhibitor ethopropazine (B1679164) can be used when measuring AChE activity with acetylthiocholine iodide to ensure that BChE does not contribute to the measured hydrolysis. pubcompare.ai
This ability to distinguish between AChE and BChE activity is critical. In the progression of Alzheimer's disease, for instance, AChE levels in the brain tend to decrease while BChE levels can increase significantly, potentially taking over the role of acetylcholine hydrolysis. acs.orgtandfonline.com The use of this compound in assays allows researchers to study these changes and investigate the specific roles each enzyme plays in both healthy and diseased states, contributing to the development of more targeted therapeutic strategies. acs.org
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1866-16-6 | roche.com |
| Molecular Formula | C₉H₂₀INOS | |
| Molecular Weight | 317.2 g/mol | roche.com |
| Appearance | Colorless crystallizate, White crystalline solid | roche.com |
| Solubility | Soluble in water |
| Melting Range | 171-174 °C | roche.com |
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | BTC, BTCI |
| Butyrylcholinesterase | BChE |
| Acetylcholinesterase | AChE |
| 5,5′-dithiobis-(2-nitrobenzoic acid) | DTNB |
| Thiocholine | |
| Butyric acid | |
| 5-thio-2-nitrobenzoate | |
| Acetylthiocholine iodide | ATC, ATCI |
| Propionylthiocholine iodide | PTCI |
| Ethopropazine | |
| Dibucaine |
Enzymatic Hydrolysis of S Butyrylthiocholine Iodide
Butyrylcholinesterase-Mediated Hydrolysis Mechanisms
The enzymatic hydrolysis of S-Butyrylthiocholine iodide by butyrylcholinesterase is a well-established reaction that forms the basis of numerous enzyme activity assays. himedialabs.com BChE, a serine hydrolase, catalyzes the cleavage of the thioester bond within the S-Butyrylthiocholine molecule. scbt.comscielo.br This process is fundamental to understanding the enzyme's function and its interactions with various substrates and inhibitors. scbt.comnih.gov
Thiocholine (B1204863) Product Formation and Detection
The primary products of the hydrolysis of this compound are butyric acid and thiocholine . himedialabs.comscbt.com The formation of thiocholine is of particular importance as it is the basis for the most common method of detecting BChE activity, the Ellman's assay. tandfonline.comrsc.org
In this method, the released thiocholine, which contains a sulfhydryl (-SH) group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. tandfonline.comnih.gov This reaction cleaves the disulfide bond in DTNB, producing a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), and a mixed disulfide. rsc.org The intensity of the yellow color, which can be measured spectrophotometrically at a wavelength of 412 nm, is directly proportional to the amount of thiocholine produced and, therefore, to the activity of the BChE. rsc.org
Recent advancements have also explored alternative detection methods. For instance, fluorescent probes have been developed that react with the thiocholine product, leading to a measurable change in fluorescence. rsc.orgresearchgate.netscispace.com Another approach utilizes the reducing property of the thiocholine to interact with manganese dioxide nanosheets, resulting in a detectable signal through electron spin resonance spectroscopy. researchgate.net
Serine Hydrolase Catalysis
Butyrylcholinesterase belongs to the family of serine hydrolases. scbt.comscielo.br The catalytic mechanism of these enzymes involves a catalytic triad (B1167595) of amino acid residues in the active site: a serine, a histidine, and a glutamate. acs.org
The hydrolysis of this compound proceeds through a two-step process:
Acylation: The serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the this compound's thioester bond. scbt.com This forms a transient tetrahedral intermediate which then collapses, leading to the formation of a butyrylated enzyme intermediate and the release of the first product, thiocholine. mdpi.com
Deacylation: A water molecule, activated by the histidine residue of the catalytic triad, acts as a nucleophile and attacks the carbonyl carbon of the butyryl-enzyme intermediate. nih.gov This regenerates the active enzyme and releases the second product, butyric acid. scbt.com
Kinetic Characterization of Hydrolysis
The study of the kinetics of this compound hydrolysis provides valuable insights into the efficiency and behavior of butyrylcholinesterase.
Michaelis-Menten Kinetics
Under certain conditions, the hydrolysis of this compound by butyrylcholinesterase can be described by the Michaelis-Menten model. tandfonline.commdpi.com This model assumes the formation of an enzyme-substrate complex (ES) which then breaks down to form the product and regenerate the free enzyme. However, the kinetics of BChE can be complex. Some studies have reported that the hydrolysis of butyrylthiocholine (B1199683) iodide does not always follow simple Michaelis-Menten kinetics, exhibiting phenomena such as substrate activation at low concentrations and substrate inhibition at high concentrations. researchgate.net This suggests the presence of additional binding sites on the enzyme, such as a peripheral anionic site, which can modulate its catalytic activity. nih.gov
Determination of Kinetic Parameters (e.g., K_m, V_max)
The key kinetic parameters that characterize the hydrolysis of this compound are the Michaelis constant (K_m) and the maximum velocity (V_max).
K_m (Michaelis Constant): This parameter represents the substrate concentration at which the reaction rate is half of V_max. It is an indicator of the affinity of the enzyme for its substrate; a lower K_m value generally signifies a higher affinity.
V_max (Maximum Velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.
These parameters are typically determined by measuring the initial reaction rates at various substrate concentrations and then fitting the data to the Michaelis-Menten equation or its linearized forms, such as the Lineweaver-Burk plot. scielo.br The concentration of this compound used in these assays typically ranges from micromolar to millimolar levels. scielo.brtandfonline.com
The following table presents a compilation of reported K_m and V_max values for the hydrolysis of this compound by cholinesterases from different sources.
| Enzyme Source | K_m (mM) | V_max (µmol/min/mg) | Reference |
| Monopterus albus brain ChE | - | - | researchgate.net |
| Puntius javanicus liver ChE | 0.23 | 53.49 | researchgate.net |
| Rat intestinal BChE | - | 4.249 | researchgate.net |
Note: The table is populated with available data. Some studies may not report both values.
Catalytic Efficiency Ratios
The catalytic efficiency of an enzyme is often expressed as the ratio k_cat/K_m, where k_cat is the turnover number (the number of substrate molecules converted to product per enzyme molecule per unit time). This ratio is a measure of how efficiently the enzyme converts a substrate to a product at low substrate concentrations. A higher k_cat/K_m value indicates a more efficient enzyme.
For the hydrolysis of this compound by cholinesterase from the brain of Monopterus albus, the catalytic efficiency (V_max/K_m) was found to be 7193. researchgate.net In another study, engineering the surface loops of a BChE mutant (BChE_G117H) resulted in changes to its catalytic efficiency with butyrylthiocholine. nih.gov
The following table summarizes the catalytic parameters for the hydrolysis of butyrylthiocholine by a BChE mutant and its derivatives.
| Enzyme | k_cat (min⁻¹) | K_M (µM) | k_cat/K_M (M⁻¹min⁻¹) | Reference |
| BChE_G117H | - | - | - | nih.gov |
| ENG mutant | - | - | - | nih.gov |
| ENR mutant | - | - | - | nih.gov |
Substrate Inhibition Phenomena
A notable characteristic of the hydrolysis of this compound by butyrylcholinesterase (BChE) is its deviation from classic Michaelis-Menten kinetics, particularly concerning high substrate concentrations. Unlike acetylcholinesterase (AChE), which is typically inhibited by an excess of its substrate, BChE exhibits substrate activation. mdpi.comresearchgate.net This means that at certain high concentrations of this compound, the rate of the enzymatic reaction increases rather than decreases.
Research on rat intestinal BChE has demonstrated a biphasic kinetic character. At low concentrations of this compound (ranging from 0.05 to 0.5 mM), the enzyme displays substrate activation. However, as the concentration increases further (from 0.5 to 2.0 mM), a degree of substrate inhibition is observed. This complex behavior suggests that the binding of the substrate to the enzyme can have both activating and inhibitory effects depending on the concentration range.
Interestingly, studies have found that BChE can retain significant activity even at a low pH (below 5.0) specifically under conditions of excess substrate, which is contrary to the typical behavior of serine esterases that are generally inactive at such acidic pH levels. nih.gov This activity at low pH is attributed to excess substrate activation. nih.gov
| Substrate Concentration Range (this compound) | Observed Kinetic Phenomenon with BChE | Reference |
|---|---|---|
| Low Concentrations (e.g., <1 mM) | Substrate Activation | researchgate.net |
| High Concentrations (e.g., >10 mM) | Potential for non-linear kinetics or inhibition |
Factors Influencing Enzymatic Hydrolysis
The rate at which BChE hydrolyzes this compound is highly sensitive to several environmental and compositional factors.
pH Optimization and Dependence
The pH of the reaction environment is a critical determinant of BChE activity. The enzyme exhibits its highest activity in alkaline conditions. Studies on recombinant BChE have identified an optimal pH of 8.0, with enzyme activity increasing as the pH rises to this value. nih.gov Similarly, equine serum BChE functions optimally within a pH range of 6.0 to 8.0. The standard Ellman method, widely used for this assay, is typically performed at pH 8.0. oup.com
In contrast, the enzyme's hydrolytic function is significantly diminished in acidic environments. For instance, some cholinesterases show no activity at a pH of 4.0. scielo.br However, in a notable exception, human BChE has been found to remain active at pH values below 5.0 when in the presence of excess substrate, a phenomenon linked to substrate activation. nih.gov This low-pH activity is titratable, with pKa values between 6.0 and 6.6, suggesting the catalytic histidine is protonated at pH 5. nih.gov
| pH Value | Relative BChE Activity | Reference |
|---|---|---|
| 4.0 | Inactive (for some cholinesterases) | scielo.br |
| < 5.0 | Active (only in the presence of excess substrate) | nih.gov |
| 6.0 - 8.0 | Optimal Range (Equine Serum BChE) | |
| 8.0 | Optimal (Recombinant Human BChE) | nih.gov |
| 8.5 | Optimal (Krait Venom AChE-like enzyme) | scielo.br |
Temperature Effects on Reaction Rates
The catalytic rate of BChE is also strongly dependent on temperature. Research on horse serum BChE identified an optimal temperature of 36.4°C. neu.edu.tr Another study noted that a cholinesterase from krait venom became slightly more active at 45°C. scielo.br Standard assays are often conducted at temperatures of 25°C or 37°C. nih.gov
Thermal stability studies show a significant decline in BChE activity at higher temperatures. In a buffer solution, BChE activity drops sharply at temperatures of 50°C or higher, with activity becoming nearly zero after less than five minutes of exposure to 65°C. mdpi.com The presence of stabilizing agents like starch or gelatin gels has been shown to enhance the thermal stability of the enzyme. mdpi.com
| Temperature | Effect on BChE Activity | Reference |
|---|---|---|
| 25°C | Standard assay temperature | |
| 36.4°C | Optimum temperature for horse serum BChE | neu.edu.tr |
| 37°C | Standard assay temperature | nih.gov |
| 45°C | Slightly increased activity (Krait Venom enzyme) | scielo.br |
| ≥ 50°C | Significant decrease in activity | mdpi.com |
| 65°C | Near-zero activity after <5 minutes | mdpi.com |
Influence of Biological Matrix Components (e.g., Serum Dilution)
When measuring BChE activity in biological samples such as human serum, the composition of the matrix itself can significantly influence the results. It has been observed that the serum dilution factor is a crucial parameter in the assay. plos.orgmdpi.com Studies have consistently shown that the more a serum sample is diluted in a buffer, the higher the measured BChE activity. plos.orgresearchgate.net This suggests that components within the serum have an inhibitory effect on the enzyme's activity. plos.org
This inhibitory phenomenon is thought to be caused by BChE interacting with other plasma proteins, forming larger molecular complexes that reduce its catalytic efficiency. mdpi.com Research indicates that the putative inhibitor is likely a molecule larger than 3 kDa, pointing towards proteins or other large molecules present in the serum. mdpi.com
To obtain accurate measurements, it is essential to use an appropriate dilution factor. Research has validated that a 400-fold dilution of human serum, combined with a 5 mM concentration of this compound, can be effectively used for the precise measurement of BChE activity. plos.orgresearchgate.net
| Serum Dilution Factor | Observed BChE Activity | Reference |
|---|---|---|
| Less Diluted (e.g., 40-fold) | Lower measured activity | plos.org |
| More Diluted (e.g., 400-fold to 4000-fold) | Higher measured activity | plos.orgresearchgate.net |
| 400-fold | Considered optimal for accurate measurement | plos.org |
Cholinesterase Inhibition Studies Utilizing S Butyrylthiocholine Iodide
Assessment of Inhibitory Activity
The assessment of the inhibitory activity of various compounds against cholinesterases often involves the use of S-Butyrylthiocholine iodide as the substrate. This allows for the determination of key inhibitory parameters.
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of cholinesterase inhibition studies, it represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. This compound is frequently used as the substrate in assays to determine the IC50 values of potential inhibitors.
For instance, in a study evaluating novel multi-target tacrine-trolox and tacrine-tryptoline hybrids, this compound was used as the substrate to determine the IC50 values for BuChE inhibition. openmedicinalchemistryjournal.com The results showed that some of the synthesized hybrid compounds exhibited potent BuChE inhibitory activity, with IC50 values in the nanomolar to micromolar range. openmedicinalchemistryjournal.com Similarly, in the evaluation of β-carboline-1,3,5-triazine hybrids, this compound was used to determine their IC50 values against BuChE. scielo.br
The inhibitory activities of various compounds against BuChE, determined using this compound as the substrate, are presented in the interactive table below.
| Compound Class | Specific Compound(s) | Enzyme | IC50 Value | Reference |
| Phenylpropanoid Sucrose (B13894) Esters | Compounds 30-33 | BuChE | 2.7 ± 1.7 to 10.9 ± 4.9 µM | nih.gov |
| Phenylpropanoid Sucrose Esters | Compound 34 | BuChE | 17.1 ± 3.4 µM | nih.gov |
| Tacrine-Trolox Hybrids | Compounds 8a-8d | AChE | 49.31 – 2200 nM | openmedicinalchemistryjournal.com |
| Tacrine-Tryptoline Hybrids | Compound 14 | BuChE | More than 3-fold higher than tacrine (B349632) | openmedicinalchemistryjournal.com |
| Chiral bis(7)-tacrines | Homo- and heterodimers | AChE & BuChE | Nanomolar range | scispace.com |
| Testosterone (B1683101) Metabolites | Androst-4-en-3,17-dione | BuChE | 1.55 µM | tandfonline.com |
| Senolytic and Nootropic Agents | Compounds 1-6 | BuChE | 3-95 µM | aging-us.com |
Competitive Inhibition Analysis
Competitive inhibition is a form of enzyme inhibition where the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In studies utilizing this compound, competitive inhibition is identified when the inhibitor competes with the substrate for the same binding site on the cholinesterase enzyme.
Kinetic analysis of phenylpropanoid sucrose esters isolated from Fallopia dentatoalata revealed that compounds 30-34 competitively inhibited BuChE when this compound was used as the substrate. nih.gov Similarly, a study on β-carboline-1,3,5-triazine hybrids demonstrated a competitive type of inhibition for a specific compound (compound 12) against BuChE, indicating that it competes with butyrylthiocholine (B1199683) for the active site. scielo.br
Non-Competitive Inhibition Analysis
Non-competitive inhibition occurs when the inhibitor binds to the enzyme at a site other than the active site, causing a conformational change that reduces the enzyme's activity. This type of inhibition can be identified in studies using this compound by observing the inhibitor's effect on the enzyme kinetics.
For example, a study on the inhibitory effect of the antiparkinsonian drug biperiden (B1667296) on serum cholinesterase, using butyrylthiocholine iodide as the substrate, defined the inhibition as non-competitive. ache-pub.org.rsache-pub.org.rs Likewise, kinetic studies on testosterone and its metabolites showed that they inhibit BChE in a non-competitive manner when this compound is the substrate. tandfonline.comupenn.edutandfonline.com
Dissociation Constant (K_i) Determination
The dissociation constant (K_i) is a measure of the affinity of an inhibitor for an enzyme. A lower K_i value indicates a higher affinity. In cholinesterase inhibition studies, the K_i value is often determined to characterize the potency of an inhibitor.
For a β-carboline-1,3,5-triazine hybrid that exhibited competitive inhibition, the dissociation constant (K_i) was determined to be 0.55 µM when using this compound as the substrate for BuChE. scielo.br In another study, the K_i value for the non-competitive inhibition of serum cholinesterase by biperiden was found to be 6.142 μmol dm⁻³. ache-pub.org.rsache-pub.org.rs Kinetic analysis of phenylpropanoid sucrose esters revealed that compounds 30-34, which competitively inhibited BuChE, had K_i values ranging from approximately 1.8 to 17.5 µM. nih.gov Furthermore, studies on senolytic and nootropic agents showed that these compounds had K_i values for BChE ranging from 3-95 µM. aging-us.com
Investigation of Specific Inhibitors
The use of this compound as a substrate is also crucial in the investigation of well-known, classical cholinesterase inhibitors.
Analysis of Classical Cholinesterase Inhibitors (e.g., Eserine, BW284C51, Iso-OMPA, Tacrine)
Classical cholinesterase inhibitors are often used as reference compounds or to characterize the type of cholinesterase present in a sample. This compound plays a key role in these analyses.
Eserine (Physostigmine): Eserine is a potent, reversible cholinesterase inhibitor. tandfonline.com Its inhibitory effects are frequently studied using this compound. For example, in the characterization of cholinesterases in the plasma of certain bird species, eserine sulphate was used as a selective inhibitor, and its effects were measured using this compound as a substrate. plos.orgnih.gov Similarly, studies on Nile tilapia and the caddisfly Sericostoma vittatum utilized eserine to inhibit total cholinesterase activity in assays with this compound. capes.gov.brnih.gov
BW284C51: This compound is a selective inhibitor of acetylcholinesterase (AChE). taylorandfrancis.com In studies characterizing cholinesterase types, BW284C51 is used to differentiate between AChE and BChE activity. For instance, in the plasma of certain bird species, no significant inhibition by BW284C51 was observed when this compound was the substrate, indicating the predominance of BChE. plos.org Conversely, in the caddisfly Sericostoma vittatum, which possesses mainly AChE, BW284C51 showed high sensitivity with this compound as the substrate. capes.gov.br
Iso-OMPA (Tetraisopropyl pyrophosphoramide): Iso-OMPA is a selective inhibitor of BChE. plos.org Its use in conjunction with this compound helps to confirm the presence and activity of BChE. In studies on avian plasma, iso-OMPA significantly inhibited cholinesterase activity when this compound was the substrate, confirming the presence of BChE. plos.orgnih.gov In contrast, in the caddisfly, which primarily has AChE, iso-OMPA did not cause significant inhibition. capes.gov.br
Tacrine: Tacrine is a reversible cholinesterase inhibitor that was one of the first drugs approved for the treatment of Alzheimer's disease. nih.gov It inhibits both AChE and BuChE. nih.gov In numerous studies designing and evaluating new potential anti-Alzheimer's agents, tacrine is used as a reference compound, and its inhibitory activity against BuChE is measured using this compound as the substrate. openmedicinalchemistryjournal.comnih.govmdpi.comtandfonline.com
The following table summarizes the use of these classical inhibitors in studies with this compound.
| Inhibitor | Selectivity | Role in Studies with this compound | References |
| Eserine | Pan-cholinesterase inhibitor | Used to determine total cholinesterase activity and as a reference inhibitor. | tandfonline.complos.orgnih.govcapes.gov.brnih.gov |
| BW284C51 | AChE selective inhibitor | Used to differentiate AChE from BChE activity. | plos.orgcapes.gov.brnih.govtaylorandfrancis.comnih.govresearchgate.netpnas.org |
| Iso-OMPA | BChE selective inhibitor | Used to specifically identify and quantify BChE activity. | plos.orgnih.govcapes.gov.brnih.govnih.govpnas.org |
| Tacrine | AChE and BuChE inhibitor | Used as a reference compound in the development of new cholinesterase inhibitors. | openmedicinalchemistryjournal.comnih.govscispace.comnih.govmdpi.comtandfonline.com |
Characterization of Novel Inhibitory Compounds
The substrate this compound is instrumental in the characterization of novel compounds for their potential to inhibit cholinesterases, particularly butyrylcholinesterase (BChE). This process is a critical step in drug discovery, especially for neurodegenerative diseases where modulating cholinergic activity is a therapeutic goal. The inhibitory potential of a novel compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
A variety of novel compounds have been characterized using this compound in conjunction with Ellman's assay. mdpi.comdovepress.com For instance, studies on newly synthesized thienobenzo-triazole derivatives revealed their effective inhibition of BChE, with some compounds exhibiting very good inhibitory activity. mdpi.com Specifically, compounds designated as 24, 25, 26, and 27, which are thienobenzo-triazoles with 3-fluorobenzyl, 3-methoxybenzyl, 3-chlorobenzyl, and 4-dimethylaminobenzyl substituents, respectively, showed IC50 values for BChE that were three to four times lower than that of the standard drug, galantamine. mdpi.com In the same study, a series of 1,2,3-triazolium salts were also evaluated. Compounds 44, 45, 46, 47, and 49 from this series demonstrated potent inhibition of both BChE and acetylcholinesterase (AChE), with IC50 values for BChE being comparable to or better than galantamine. mdpi.com
Further research into other classes of compounds has also utilized this compound for inhibitory characterization. For example, two succinimide (B58015) derivatives, (S)-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl) cyclohexanecarbaldehyde and (R)-2-((S)-2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-phenylpropanal, were found to be considerable inhibitors of both AChE and BChE. dovepress.com The former compound showed a higher inhibitory activity against BChE with an IC50 value of 276.86 µM. dovepress.com Similarly, novel derivatives of huperzine B were shown to be potent inhibitors of both cholinesterases. nih.gov The derivative known as 9i, for instance, was a highly potent inhibitor of both AChE and BChE. nih.gov
The investigation of natural products has also led to the characterization of new inhibitors. Alkaloid extracts from Bolivian Hippeastrum species have been assessed for their cholinesterase inhibitory activity. mdpi.com The extract from H. haywardii demonstrated high inhibitory activity against both AChE and BChE, with an IC50 of 23.26 µg·mL⁻¹ for BChE. mdpi.com Another species, H. lara-ricoi, also showed good inhibition of BChE with an IC50 of 53.15 µg·mL⁻¹. mdpi.com
The table below summarizes the inhibitory activities of a selection of novel compounds against BChE, as determined using this compound.
| Compound Class | Compound | BChE IC50 | Source |
| Thienobenzo-triazole | 24 (3-fluorobenzyl) | Very good inhibition | mdpi.com |
| Thienobenzo-triazole | 25 (3-methoxybenzyl) | Very good inhibition | mdpi.com |
| Thienobenzo-triazole | 26 (3-chlorobenzyl) | Very good inhibition | mdpi.com |
| Thienobenzo-triazole | 27 (4-dimethylaminobenzyl) | Very good inhibition | mdpi.com |
| 1,2,3-Triazolium Salt | 44 | Excellent inhibition | mdpi.com |
| 1,2,3-Triazolium Salt | 45 | Excellent inhibition | mdpi.com |
| 1,2,3-Triazolium Salt | 46 | Excellent inhibition | mdpi.com |
| Succinimide Derivative | (S)-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl) cyclohexanecarbaldehyde | 276.86 µM | dovepress.com |
| Succinimide Derivative | (R)-2-((S)-2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-phenylpropanal | 357.91 µM | dovepress.com |
| Huperzine B Derivative | 9i | Highly potent | nih.gov |
| Alkaloid Extract | H. haywardii | 23.26 µg·mL⁻¹ | mdpi.com |
| Alkaloid Extract | H. lara-ricoi | 53.15 µg·mL⁻¹ | mdpi.com |
Structure-Activity Relationship (SAR) Studies of Cholinesterase Inhibitors
Structure-activity relationship (SAR) studies are crucial for optimizing the design of cholinesterase inhibitors. These studies systematically modify the chemical structure of a lead compound to understand how these changes affect its inhibitory potency and selectivity. This compound is a key reagent in these investigations, enabling the precise measurement of BChE inhibition and thus informing the SAR. mdpi.comacademie-sciences.fr
For a series of newly synthesized thienobenzo-triazole derivatives, SAR analysis indicated that the nature of the substituent on the triazole unit plays a significant role in BChE inhibition. mdpi.com For example, the presence of a 4-dimethylamino benzyl (B1604629) group in compound 27 led to very good inhibition of BChE. mdpi.com Comparing derivatives with and without a methyl substituent on the thiophene (B33073) ring also provided valuable SAR insights. mdpi.com
In a study of 1,3-thiazole derivatives, SAR analysis suggested that a 1,3-thiazole-2-amino linker with a flexible benzyl-type substituent is preferred for achieving selectivity for BChE over AChE. academie-sciences.fr Molecular docking studies complemented these findings by visualizing the potential binding conformations of the thiazole (B1198619) derivatives within the active site of BChE. academie-sciences.fr
For a series of benzamide (B126) and picolinamide (B142947) derivatives, SAR studies revealed that the position of a dimethylamine (B145610) substituent significantly influenced the inhibitory activity and selectivity. tandfonline.com Picolinamide derivatives generally exhibited stronger bioactivity than their benzamide counterparts. tandfonline.com
In the case of tacrine-squaramide derivatives, SAR was explored by creating dimers of tacrine, 6-chlorotacrine, or 7-methoxytacrine linked by a squaric acid scaffold. mdpi.com The results showed that all homodimers bearing tacrine and 6-chlorotacrine units displayed potent hAChE inhibition in the nanomolar range, while derivatives of 7-methoxytacrine were less potent. mdpi.com
The table below presents a summary of SAR findings for different classes of cholinesterase inhibitors, where BChE activity was assessed using this compound.
| Compound Class | Structural Feature | Impact on BChE Inhibition | Source |
| Thienobenzo-triazoles | 4-dimethylamino benzyl substituent on the triazole unit | Led to very good inhibition | mdpi.com |
| 1,3-Thiazoles | 1,3-thiazole-2-amino linker with a flexible benzyl-type substituent | Preferred for BChE selectivity over AChE | academie-sciences.fr |
| Benzamides/Picolinamides | Position of the dimethylamine substituent | Significantly influenced activity and selectivity | tandfonline.com |
| Benzamides/Picolinamides | Picolinamide scaffold vs. Benzamide scaffold | Picolinamide derivatives showed stronger bioactivity | tandfonline.com |
| Tacrine-Squaramide Dimers | 7-methoxytacrine unit vs. Tacrine or 6-chlorotacrine unit | 7-methoxytacrine derivatives were less potent | mdpi.com |
These SAR studies, underpinned by the use of this compound, are vital for the rational design of more potent and selective BChE inhibitors, which hold promise as therapeutic agents.
Methodologies for S Butyrylthiocholine Iodide Based Cholinesterase Assays
Colorimetric Assay Principles and Advancements
Colorimetric assays represent the most established and widely utilized methods for measuring BChE activity, primarily due to their simplicity, cost-effectiveness, and adaptability. plos.org
The cornerstone of colorimetric cholinesterase assays is the method developed by Ellman and colleagues. nih.gov In its application for BChE, the assay uses S-butyrylthiocholine iodide as the substrate. The enzymatic hydrolysis produces thiocholine (B1204863), which then reacts with the chromogen 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB). mdpi.comd-nb.info This reaction yields a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically. mdpi.com
Over the years, numerous modifications have been introduced to optimize the Ellman method for various applications, particularly for high-throughput screening and analysis of complex biological samples like serum. plos.orgnih.gov These adaptations often involve adjusting reagent concentrations and sample dilution to mitigate interference and ensure accurate measurements. nih.govresearchgate.net For instance, studies have shown that a significant dilution of human serum, such as 400-fold, combined with a specific concentration of this compound (e.g., 5 mM), can be crucial for obtaining accurate BChE activity measurements by minimizing the effects of interfering factors in the serum. plos.orgnih.govresearchgate.net When testing inhibitors that have poor solubility in aqueous solutions, organic solvents are sometimes required, necessitating studies to understand and control for the effects of these solvents on the assay's performance. dergipark.org.tr
| Modification/Adaptation | Purpose/Advantage | Key Parameters | Reference |
|---|---|---|---|
| Microplate Reader Adaptation | Enables high-throughput analysis of multiple samples simultaneously. | Use of 96-well plates; automated absorbance readings. | plos.orgnih.govresearchgate.net |
| Serum Dilution Factor Optimization | Minimizes interference from endogenous substances in clinical samples like serum, improving accuracy. | A 400-fold serum dilution with 5 mM this compound has been shown to be effective. | plos.orgnih.govresearchgate.net |
| Use of Organic Solvents | Allows for the testing of cholinesterase inhibitors that are not soluble in aqueous buffers. | Screening for the effect of solvents (e.g., DMSO) on enzyme activity is required. | dergipark.org.tr |
| Specific Buffer Systems | Maintains optimal pH for the enzymatic reaction and the chromogenic reaction. | Tris-HCl buffer (pH 7.4-8.0) or phosphate (B84403) buffer (pH 7.4-8.0) are commonly used. | dergipark.org.trbioclot.commdpi.com |
The quantification in the Ellman method relies on measuring the absorbance of the yellow TNB product. The wavelength at which the maximum absorbance is measured is typically 412 nm. mdpi.comresearchgate.netjrespharm.com However, depending on the instrumentation, such as specific filters in microplate readers, measurements are also commonly taken at 405 nm. d-nb.infobioclot.com The choice of wavelength is critical for sensitivity and accuracy. Research has established the molar absorption coefficients for TNB at 412 nm, noting that it can be temperature-dependent. researchgate.net
| Wavelength | Context of Use | Reference |
|---|---|---|
| 412 nm | Standard wavelength for TNB absorbance maximum in spectrophotometers and some microplate readers. | nih.govmdpi.comresearchgate.netjrespharm.com |
| 405 nm | Commonly used in microplate readers equipped with a 405 nm filter; also used in various modified protocols. | d-nb.infobioclot.compubcompare.ai |
Ellman's Method Modifications and Adaptations
Fluorometric Assay Development
To enhance detection sensitivity, fluorometric assays have been developed. These methods replace the colorimetric signal with a fluorescent one, often allowing for the detection of lower enzyme activities.
Spectrofluorimetric methods offer a significant increase in sensitivity compared to colorimetric assays. One approach involves using a highly sensitive thiol-reactive probe that generates a fluorescent signal upon reaction with the thiocholine produced from this compound hydrolysis. For example, a coumarinyl-based probe was found to be a fast and highly sensitive reagent for creating a fluorescent conjugate with thiol-containing molecules like thiocholine. Another strategy employs a "turn-on" fluorescent substrate that is itself non-fluorescent or quenched, but becomes highly fluorescent after being hydrolyzed by BChE. rsc.org This direct assay provides a facile method for real-time BChE activity monitoring with high selectivity and speed. rsc.org
The development of novel fluorogenic probes has been a key driver of innovation in BChE activity sensing. These probes are designed to react specifically with components of the enzymatic reaction to produce a measurable change in fluorescence.
FRET Probes: A Fluorescence Resonance Energy Transfer (FRET) chemical probe has been developed for the specific quantification of BChE activity in serum, designed to avoid interference from physiological concentrations of glutathione (B108866). mdpi.com
Near-Infrared (NIR) Probes: For in vivo applications, a near-infrared fluorogenic probe (BChE-NIRFP) was created. This probe emits a strong NIR fluorescence signal upon hydrolysis by BChE, demonstrating high specificity and catalytic efficiency, making it suitable for tracking BChE levels in living systems. acs.org
Quantum Dots: Redox-controlled fluorescent nanoswitches based on thiol-functionalized carbon quantum dots (thiol-CQDs) have been reported. In this system, the fluorescence of the CQDs is initially quenched. The thiocholine produced by BChE activity triggers a disaggregation-induced emission, turning the fluorescence back on in a manner proportional to enzyme activity. nih.gov
Nanocluster-Based Probes: A fluorescent platform using copper nanoclusters and manganese dioxide (MnO2) nanosheets was constructed for detecting BChE activity. sigmaaldrich.com
| Probe Type | Detection Principle | Key Features | Reference |
|---|---|---|---|
| Coumarinyl Derivative (Probe IV) | Reacts with thiocholine to form a highly fluorescent conjugate. | High sensitivity, large signal-to-noise ratio. | |
| FRET Chemical Probe | Fluorescence Resonance Energy Transfer; probe is cleaved by thiocholine. | Specific quantification in serum, discriminates against glutathione. | mdpi.com |
| BChE-NIRFP | "Signal-on" probe that becomes fluorescent upon hydrolysis by BChE. | Near-infrared signal allows for in vivo imaging with high specificity. | acs.org |
| Thiol-Functionalized Carbon Quantum Dots (CQDs) | Thiocholine reverses quenching of CQDs, causing a "turn-on" fluorescent signal. | High sensitivity, avoids interference from glutathione. | nih.gov |
Spectrofluorimetric Methodologies for Enhanced Sensitivity
Advanced Detection and Biosensing Platforms
Beyond conventional assays, advanced biosensing platforms incorporating nanomaterials and novel detection principles have emerged, offering enhanced performance characteristics such as dual-mode detection and ultra-high sensitivity.
These platforms often utilize this compound as the substrate but employ sophisticated materials to transduce the enzymatic activity into a measurable signal.
Nanozyme-Based Platforms: Single-atom nanozymes (SANs) with enzyme-mimicking activities have been applied to BChE detection. mdpi.comresearchgate.net In one such colorimetric assay, a Co-N-C single-atom nanozyme with peroxidase-like activity oxidizes a chromogenic substrate (e.g., TMB). The thiocholine produced from BChE-catalyzed hydrolysis of this compound inhibits this nanozyme activity, resulting in a decrease in color that is proportional to the BChE concentration. mdpi.com Other nanozymes, such as those based on Co, N co-doped porous carbon, have been used for both fluorescence and colorimetric biosensing.
Dual-Mode Sensing Platforms: To improve reliability, dual-mode platforms have been constructed. One such system integrates copper/molybdenum bimetallic nanoclusters (for a ratiometric fluorescence signal) with Co-Fe layered double hydroxide (B78521) nanozymes (for a colorimetric signal). nih.gov The thiocholine generated from this compound hydrolysis modulates both signals simultaneously, providing a robust and sensitive assay for BChE. nih.gov
Other Advanced Systems: Ultrasensitive detection has been achieved using Mn(II)-based electron spin resonance spectroscopy, which quantifies enzyme activity by monitoring the interaction of the system with the substrate. sigmaaldrich.com
| Platform Type | Principle of Detection | Reported Limit of Detection (LOD) | Reference |
|---|---|---|---|
| Co-N-C Single-Atom Nanozyme | Colorimetric; thiocholine inhibits nanozyme's peroxidase-like activity. | 0.054 U L⁻¹ | mdpi.com |
| Cu/Mo Bimetallic Nanoclusters & Co-Fe LDH Nanozyme | Dual-mode: Ratiometric fluorescence and colorimetric detection. | 0.18 U L⁻¹ (Fluorescence), 0.36 U L⁻¹ (Colorimetric) | nih.gov |
| Mn(II)-based Electron Spin Resonance Spectroscopy | Label-free detection based on changes in electron spin resonance. | Not specified | sigmaaldrich.com |
| Co, N co-doped Porous Carbon Nanozyme | Dual-mode: Fluorescence and colorimetric biosensing. | Not specified |
Nanozyme-Based Biosensing
Nanozymes, which are nanomaterials with enzyme-like characteristics, have emerged as robust tools in biosensing. Their stability and catalytic activity make them ideal for developing novel cholinesterase assays.
A notable example is the use of a cobalt and nitrogen co-doped porous carbon-based nanozyme (Co-N-C nanozyme). researchgate.net This nanozyme exhibits excellent oxidase-like activity, catalyzing the oxidation of a chromogenic substrate like 3,3′,5,5′-tetramethylbenzidine (TMB). The enzymatic hydrolysis of this compound by BChE produces thiocholine. This thiocholine then inhibits the oxidase activity of the Co-N-C nanozyme, preventing the oxidation of TMB. researchgate.net This inhibition leads to a decrease in the absorbance of the oxidized TMB (oxTMB) at 652 nm and a recovery of the fluorescence of red-emitting carbon quantum dots (RCDs) at 610 nm, which is quenched by oxTMB. researchgate.net This dual-signal response allows for both colorimetric and fluorescent detection of BChE activity. researchgate.net
This system demonstrates a linear response to BChE activity in the range of 0.5 to 40 U/L, with a detection limit of 0.21 U/L for the colorimetric assay and 0.16 U/L for the fluorescence assay. researchgate.net Another study utilizing a similar principle with a Fe-N-C single-atom nanozyme reported a linear range of 0.1 to 10 U/L and a limit of detection (LOD) of 0.054 U/L for BChE. mdpi.com
Fluorescent Platform Construction (e.g., Copper Nanoclusters, MnO2 Nanosheets)
Fluorescent platforms offer high sensitivity and are widely employed in cholinesterase assays. The integration of nanomaterials like copper nanoclusters and manganese dioxide (MnO2) nanosheets with the this compound system has led to the development of innovative "turn-on" fluorescent sensors.
One such platform utilizes polyethyleneimine-capped copper nanoclusters (PEI-CuNCs) and MnO2 nanosheets. researchgate.netresearchgate.net The fluorescence of PEI-CuNCs is initially quenched by MnO2 nanosheets through an inner filter effect. researchgate.netresearchgate.net When BChE is present, it hydrolyzes this compound to produce thiocholine. researchgate.netresearchgate.net Thiocholine, a reducing agent, reduces the MnO2 nanosheets to Mn2+ ions, leading to the decomposition of the nanosheets and the restoration of the PEI-CuNCs' fluorescence. researchgate.netresearchgate.net This "turn-on" fluorescence signal is directly proportional to the BChE activity. This method has a reported detection limit of 2.26 U/L and has been successfully applied to detect BChE in human serum samples. researchgate.net
Another advanced fluorescent platform employs novel copper/molybdenum bimetallic nanoclusters (Cu/Mo NCs) and a Co-Fe layered double hydroxide (CoFe-LDH) nanozyme with peroxidase-like activity. nih.gov In this system, the CoFe-LDH nanozyme catalyzes the oxidation of a non-fluorescent substrate, o-phenylenediamine (B120857) (OPD), to the fluorescent and colored product 2,3-diaminophenazine (DAP) in the presence of hydrogen peroxide. nih.gov The generated DAP quenches the fluorescence of the Cu/Mo NCs. nih.gov The thiocholine produced from the BChE-catalyzed hydrolysis of this compound inhibits the oxidation of OPD, leading to a decrease in DAP formation. nih.gov This results in the recovery of the Cu/Mo NCs' fluorescence and a decrease in the colorimetric signal, providing a dual-mode detection system. nih.gov This ratiometric fluorescent and colorimetric platform exhibits a linear response to BChE in the range of 0.5 to 90 U/L with a detection limit of 0.18 U/L for the fluorescent method and a range of 1 to 100 U/L with a detection limit of 0.36 U/L for the colorimetric method. nih.gov
Dual-Channel Detection Systems
To enhance the reliability and accuracy of BChE assays, dual-channel detection systems that provide two independent signals are being developed. These systems often combine colorimetric and fluorometric detection methods.
Bifunctional metal-organic frameworks (MOFs) have been engineered to possess both inherent fluorescence and oxidase-like activity. krackeler.comsigmaaldrich.com In one such system, the MOF can oxidize a substrate, leading to a color change, while its fluorescence is simultaneously monitored. The thiocholine produced from the hydrolysis of this compound by BChE inhibits the oxidase-like activity of the MOF. researchgate.netresearchgate.net This inhibition results in a change in both the colorimetric and fluorescent signals, providing a dual-channel readout for BChE activity. researchgate.netresearchgate.net A study on a dual-output assay using this principle reported limits of detection for BChE as low as 0.056 U/L for the colorimetric channel and 0.050 U/L for the fluorometric channel. researchgate.net
Assay Optimization and Validation
The reliability and applicability of this compound-based assays, particularly for large-scale applications like high-throughput screening, depend on careful optimization and validation of the assay parameters.
Substrate and Reagent Concentration Optimization
The concentrations of this compound and other reagents are critical for accurate and reproducible results. For instance, in the widely used Ellman's method, the concentration of this compound needs to be optimized to ensure that the enzyme is saturated and that the reaction rate is maximal. Studies have shown that for high-throughput assays using a microplate reader, a concentration of 5 mM this compound with a 400-fold dilution of human serum provides accurate measurements of BChE activity. nih.govplos.org It is also important to consider that at very high concentrations (>10 mM), substrate inhibition or non-linear kinetics may occur. The concentration of the chromogen, such as 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), also needs to be optimized, with typical concentrations ranging from 0.3 to 0.5 mM.
High-Throughput Screening (HTS) Adaptations for Compound Libraries
The this compound-based assays, particularly the Ellman method, are well-suited for adaptation to high-throughput screening (HTS) formats for the discovery of BChE inhibitors. mdpi.com This is typically done in 96-well or 384-well microplates, allowing for the simultaneous testing of a large number of compounds.
For HTS, the assay protocol is miniaturized and automated. nih.gov A crucial step in screening for inhibitors is the pre-incubation of the enzyme with the test compounds for a defined period (e.g., 10-30 minutes) before the addition of this compound and DTNB. This allows for the interaction between the inhibitor and the enzyme to reach equilibrium, which is particularly important for time-dependent inhibitors. The reaction is then initiated by the addition of the substrate, and the change in absorbance is monitored over time using a microplate reader. nih.gov The inclusion of positive controls (known inhibitors like tacrine (B349632) or eserine) and negative controls (no inhibitor) is essential for validating the assay's sensitivity and for data normalization. nih.gov
Interference Studies (e.g., Physiological Glutathione, Hemoglobin)
In the application of this compound-based assays for cholinesterase activity, particularly in biological samples, the potential for interference from endogenous substances is a critical consideration. Two such substances of primary concern are physiological glutathione and hemoglobin, which can impact the accuracy of assay results.
Physiological Glutathione
Glutathione (GSH), a thiol-containing antioxidant abundant in human plasma, presents a significant challenge for traditional cholinesterase assays that rely on the Ellman's method. mdpi.com In this colorimetric assay, the thiocholine produced from the enzymatic hydrolysis of this compound reacts with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a colored product. However, the thiol group of glutathione can also react with DTNB, leading to a false positive signal and an overestimation of cholinesterase activity. mdpi.com The concentration of glutathione in healthy human plasma is approximately 2.09 ± 1.15 μM. mdpi.com
To mitigate this interference, alternative assay methodologies have been developed. One approach involves the use of fluorescence-based assays. Research has demonstrated the development of a fluorescence turn-on chemical probe that can accurately quantify butyrylcholinesterase (BChE) activity in serum without interference from glutathione. nih.govresearchgate.net In one study, it was shown that the presence of a physiological concentration of 50 μM GSH did not affect the reaction between the probe and thiocholine, the product of the BChE-catalyzed hydrolysis of this compound. mdpi.com The initial velocities of the enzymatic reaction were nearly identical in the presence or absence of 50 μM GSH. mdpi.com This indicates that certain advanced assay designs can effectively circumvent the issue of glutathione interference.
Table 1: Effect of Glutathione on a Fluorescence-Based BChE Assay
| Condition | Initial Velocity (min⁻¹) |
|---|---|
| Without GSH | 10.8 ± 1.5 |
| With 50 μM GSH | 11.7 ± 0.7 |
This table illustrates the minimal impact of a physiological concentration of glutathione on the initial velocity of a fluorescence-based butyrylcholinesterase assay, demonstrating the assay's resistance to GSH interference. mdpi.com
Hemoglobin
Hemoglobin, the protein in red blood cells, can interfere with colorimetric cholinesterase assays due to its own absorbance in the visible light spectrum, particularly near the wavelength used for detection in the Ellman's method (412 nm). researchgate.netrsc.org This spectral overlap can lead to artificially elevated absorbance readings and inaccurate measurements of cholinesterase activity, especially when using whole blood samples.
Several strategies have been proposed to minimize hemoglobin interference. One common approach is the significant dilution of the blood sample. It has been reported that a dilution of over 600-fold is sufficient to prevent interference by hemoglobin in acetylcholinesterase (AChE) assays. researchgate.net Another strategy involves adjusting the measurement wavelength. Shifting the reading from 412 nm to 436 nm has been shown to reduce hemoglobin absorption to 25% of its value at the traditional wavelength, thereby lessening its impact on the assay results. researchgate.net
Furthermore, the development of new colorimetric methods has also aimed to address this issue. One study evaluating a new continuous colorimetric method for serum pseudocholinesterase reported no interference from hemoglobin up to a concentration of 20 g/L. d-nb.info This suggests that advancements in reagent formulation and assay principles can enhance the robustness of this compound-based assays against hemoglobin interference.
Table 2: Strategies to Mitigate Hemoglobin Interference in this compound-Based Assays
| Mitigation Strategy | Method | Finding |
|---|---|---|
| Sample Dilution | Dilution of whole blood samples | A dilution of over 600-fold is reported to be sufficient to prevent interference. researchgate.net |
| Wavelength Adjustment | Shifting the measurement wavelength | Measuring at 436 nm instead of 412 nm can significantly reduce hemoglobin absorption. researchgate.net |
| Advanced Assay Systems | Use of a new continuous colorimetric method | No interference was observed from hemoglobin at concentrations up to 20 g/L. d-nb.info |
This table summarizes different approaches that have been effectively used to minimize the interference caused by hemoglobin in cholinesterase assays using this compound.
Molecular and Structural Investigations of S Butyrylthiocholine Iodide Interactions
Computational Modeling Approaches
Computational methods provide powerful tools to predict and analyze the binding of S-butyrylthiocholine and its inhibitors to enzymes at a molecular level. These approaches are instrumental in understanding interaction mechanisms and guiding the design of new therapeutic agents.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of S-butyrylthiocholine, docking simulations are frequently employed to understand how it and various inhibitors bind to the active site of cholinesterases like BChE.
Researchers utilize docking programs such as AutoDock, GOLD, and MOE to simulate the interaction between ligands and the enzyme. nih.gove-nps.or.krbiomedres.us For instance, the crystal structure of human BChE (PDB ID: 1P0P) is often used as the receptor model. nih.govbiomedres.us These simulations help in identifying key amino acid residues involved in the binding. The active site of BChE includes a catalytic triad (B1167595) (Ser198, His438, Glu325), a choline-binding pocket (Trp82), and a peripheral anionic site (Asp70). d-nb.info
Docking studies have revealed that inhibitors can form hydrogen bonds and hydrophobic interactions with these key residues. e-nps.or.krd-nb.info For example, potent inhibitors have been shown to interact with residues such as Asp70, Tyr332, Gly116, Gly117, and the catalytic Ser198 and His438. d-nb.info The binding energy, often calculated in kcal/mol, provides an estimate of the binding affinity, with lower values indicating a more stable complex. nih.gov
Table 1: Examples of Software and PDB IDs Used in Molecular Docking Studies This table is interactive. Users can sort columns to view the information.
| Software | PDB ID | Enzyme | Purpose of Study |
|---|---|---|---|
| AutoDock 4.2 | - | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | To explore interactions between ligands and the target enzyme. e-nps.or.kr |
| GOLD, MOE, Surflex | 1P0P | Human Butyrylcholinesterase (hBChE) | To investigate the binding behavior of biotransformed dihydrotestosterone (B1667394) derivatives. nih.gov |
| GOLD | 1P0P | Butyrylcholinesterase (BChE) | To explore the binding mechanism of Dihydroimperialine. biomedres.us |
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of the ligand-enzyme complex over time, offering insights that static docking models cannot. mdpi.com These simulations, often run for nanoseconds, help to understand the stability of the binding and the conformational changes that may occur upon ligand binding. mdpi.comsemanticscholar.org
MD simulations have been used to study the binding of inhibitors to BChE. semanticscholar.org The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and ligand atoms over the simulation time. mdpi.comsemanticscholar.org A stable RMSD suggests that the ligand remains bound in a consistent orientation. mdpi.com
Furthermore, MD simulations can be combined with methods like the Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) to calculate the binding free energy of the complex. semanticscholar.orgnih.gov This provides a more accurate prediction of binding affinity by considering the contributions of electrostatic and van der Waals interactions. semanticscholar.org For example, studies have shown that electrostatic interactions can play a more significant role than hydrophobic contacts in the binding of some inhibitors to BChE. semanticscholar.org
Structure-based virtual screening (VS) is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. tandfonline.comresearchgate.net This approach relies on the three-dimensional structure of the target and uses docking algorithms to predict the binding of compounds. mdpi.com
In the search for new BChE inhibitors, VS campaigns often start with a large database of compounds. tandfonline.comresearchgate.net These compounds are computationally docked into the active site of BChE. The results are then ranked based on a scoring function that estimates the binding affinity. tandfonline.com The top-ranked hits are then selected for experimental testing. tandfonline.comresearchgate.net This hierarchical approach, often combining different computational filters like pharmacophore modeling and molecular docking, has proven effective in identifying novel and potent cholinesterase inhibitors. rsc.org
Molecular Dynamics Simulations for Binding Mechanism Elucidation
Experimental Structural Analysis
While computational models provide valuable predictions, experimental techniques are essential for validating these findings and providing direct evidence of the molecular interactions.
X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of a molecule. semanticscholar.org The crystal structure of human BChE in complex with various ligands has provided invaluable insights into its function and interaction with inhibitors. semanticscholar.org
While a crystal structure of BChE with S-butyrylthiocholine iodide itself may not be readily available, structures with substrate analogues or products of hydrolysis, such as butyrate (B1204436) and choline (B1196258), have been determined (e.g., PDB ID: 1P0I). mdpi.comnih.gov These structures reveal the precise interactions within the active site gorge. For example, the structure of human BChE in complex with decamethonium (B1670452) (PDB ID: 6ep4) shows how this dual-binding site inhibitor spans the active site from the peripheral anionic site (P-site) to the choline-binding pocket. semanticscholar.org Such structural data allows for a detailed comparison with the active site of acetylcholinesterase (AChE) and helps in the design of specific BChE inhibitors. semanticscholar.org
A variety of spectroscopic techniques are employed to study the binding of ligands to enzymes in solution, providing complementary information to static crystal structures.
Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) is a technique used to identify which parts of a ligand are in close contact with a protein. mdpi.com In STD-NMR experiments, saturation is transferred from the protein to the bound ligand, resulting in a decrease in the intensity of the ligand's NMR signals. researchgate.net The magnitude of this effect, or STD amplification, is proportional to the proximity of the ligand's protons to the protein surface. mdpi.comresearchgate.net This method has been successfully used to map the binding epitopes of inhibitors to BChE, confirming the interactions predicted by molecular docking. mdpi.com For example, STD-NMR has been used to confirm the interaction of inhibitor cores with key residues like His438 in the catalytic active site and other residues in the peripheral anionic site. mdpi.com
Fluorescence Spectroscopy is another valuable tool for studying ligand-enzyme interactions. mdpi.com Changes in the fluorescence properties of the enzyme (e.g., intrinsic tryptophan fluorescence) or a fluorescent probe upon ligand binding can be used to determine binding affinities and kinetics. researchgate.net For instance, fluorescence resonance energy transfer (FRET) based assays have been developed to quantify BChE activity and inhibition. mdpi.com These assays often use this compound as the substrate and can detect the inhibitory effects of compounds like tacrine (B349632). mdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation | Role/Context |
|---|---|---|
| This compound | BTCh, BTC | Substrate for Butyrylcholinesterase |
| Acetylcholinesterase | AChE | Enzyme |
| Butyrylcholinesterase | BChE | Enzyme |
| Decamethonium | - | Dual-binding site inhibitor |
| Tacrine | - | Cholinesterase inhibitor |
| Dihydrotestosterone | DHT | Precursor for biotransformed derivatives |
| Dihydroimperialine | - | Butyrylcholinesterase inhibitor |
| Butyrate | - | Product of hydrolysis |
| Choline | - | Product of hydrolysis |
| 5,5′-dithiobis(2-nitrobenzoic acid) | DTNB | Ellman's reagent |
| Thioflavin T | ThT | P-site ligand |
| Propidium | - | P-site ligand |
| Edrophonium | - | A-site ligand |
| Huprine | - | Reversible ligand |
X-ray Crystallography of Enzyme-S-Butyrylthiocholine Iodide Complexes (or analogous complexes)
Enzyme Active Site Interaction Profiling
The enzymatic hydrolysis of this compound is catalyzed by butyrylcholinesterase (BChE), a serine hydrolase. scbt.comresearchgate.net This process occurs within a deep, narrow cavity known as the active site gorge, which is approximately 20 Å deep. researchgate.netpnas.org The interaction between this compound and the BChE active site is a two-step process involving initial binding to an anionic site followed by catalytic hydrolysis orchestrated by a catalytic triad.
Catalytic Triad Involvement
The core of BChE's catalytic machinery is the catalytic triad, a set of three specific amino acid residues. In human BChE (hBChE), this triad is composed of Serine-198 (Ser198), Histidine-438 (His438), and Glutamic acid-325 (Glu325). researchgate.net The hydrolysis of the thioester bond in this compound is initiated by a nucleophilic attack from the hydroxyl group of Ser198 on the carbonyl carbon of the substrate.
The function of Ser198 is critically supported by the other members of the triad. His438 acts as a general base, accepting a proton from Ser198 to increase its nucleophilicity. This action is, in turn, facilitated by Glu325, which stabilizes the resulting positive charge on the His438 residue. researchgate.netscielo.br During this reaction, a transient intermediate state is formed, which is stabilized by the "oxyanion hole," a region within the active site. In hBChE, the oxyanion hole is formed by the backbone amide hydrogens of Glycine-116 (Gly116), Glycine-117 (Gly117), and Alanine-119 (Ala119). researchgate.net These residues form hydrogen bonds with the negatively charged oxygen atom of the substrate's carbonyl group, stabilizing the transition state and lowering the activation energy of the hydrolysis reaction. The result of this catalytic process is the cleavage of this compound into thiocholine (B1204863) and butyric acid. scbt.com
| Key Residue/Site | Constituent Amino Acids (Human BChE) | Role in S-Butyrylthiocholine Hydrolysis |
| Catalytic Triad | Ser198, His438, Glu325 | Orchestrates the nucleophilic attack and cleavage of the thioester bond. researchgate.netscielo.br |
| Oxyanion Hole | Gly116, Gly117, Ala119 | Stabilizes the negatively charged transition state during catalysis. researchgate.net |
Anionic Site Interactions
Before catalysis can occur, the this compound molecule must be guided down the active site gorge and correctly positioned. This is achieved through interactions with the anionic site of the enzyme. The quaternary ammonium (B1175870) group [(CH₃)₃N⁺-] of the thiocholine moiety is positively charged and is attracted to this site. scbt.com
The primary component of the anionic site is Tryptophan-82 (Trp82) in hBChE (or Trp86 in some numbering conventions). researchgate.netresearchgate.netscielo.br The interaction between the quaternary ammonium group and the aromatic indole (B1671886) ring of the tryptophan residue is a cation-π interaction. This strong, non-covalent bond is essential for anchoring the substrate in the correct orientation for the catalytic triad to act upon its ester linkage. researchgate.net Other aromatic residues within the gorge also contribute to guiding the substrate towards the active site. pnas.orgmdpi.com This specific binding at the anionic site ensures substrate specificity and facilitates the high efficiency of the enzymatic reaction. mdpi.com
Enzyme-Protein Interaction Studies in Biological Matrices
In biological environments such as human serum, butyrylcholinesterase (BChE), the primary enzyme that metabolizes this compound, does not exist solely as an isolated protein. nih.govnih.gov Instead, it engages in interactions with other proteins, leading to the formation of larger, multicomponent complexes. nih.gov These interactions can influence the enzyme's stability and function in the bloodstream. nih.gov
Formation of Enzyme Complexes
Studies have shown that BChE, which typically exists as a tetramer, can form much larger complexes than its molecular weight would suggest. nih.govnih.gov This indicates stable or transient interactions with other plasma proteins. For instance, in chicken serum, a tight complex between BChE and the iron-transport protein transferrin has been identified. nih.gov This complex was stable enough to be co-isolated through multiple purification steps, including affinity chromatography. nih.gov
In human serum, research suggests BChE interacts with a number of proteins. nih.govnih.gov Notably, BChE has been found to co-purify with Apolipoprotein A-I (ApoA-I), and density gradient ultracentrifugation experiments show some BChE-containing fractions corresponding to the density of high-density lipoprotein (HDL). nih.govnih.gov This suggests a potential interaction between BChE and HDL particles. The formation of these multicomponent enzymatic complexes may enhance the half-life of BChE in the bloodstream and facilitate its various catalytic activities. nih.gov
Co-Immunoprecipitation and Mass Spectrometry for Interacting Protein Identification
The identification of proteins that form complexes with BChE in biological matrices is largely accomplished through a powerful combination of co-immunoprecipitation (Co-IP) and mass spectrometry (MS). nih.govnih.govcreative-proteomics.com This technique allows for the isolation and identification of protein interaction partners from complex mixtures like blood serum. creative-proteomics.com
The process begins with the use of a specific monoclonal antibody that targets BChE. This antibody is typically immobilized on a solid support, such as agarose (B213101) beads. nih.gov When a biological sample (e.g., fractionated human serum) is incubated with these beads, the anti-BChE antibody captures the "bait" protein (BChE). Any "prey" proteins that are physically bound to BChE in a complex are also pulled down and isolated from the rest of the sample. nih.govcreative-proteomics.com
After washing away non-specifically bound proteins, the entire complex (BChE and its interacting partners) is eluted from the support. The constituent proteins are then separated and identified with high precision using mass spectrometry. nih.govnih.govnih.gov This proteomic approach has been instrumental in identifying the specific proteins that associate with BChE in vivo.
Table of BChE Interacting Proteins Identified via Co-IP and Mass Spectrometry
| Biological Matrix | Identified Interacting Protein(s) | Reference |
| Human Serum | Apolipoprotein A-I (ApoA-I) and other HDL-associated proteins | nih.govnih.gov |
| Chicken Serum | Transferrin | nih.gov |
Academic Research Applications of S Butyrylthiocholine Iodide Beyond Direct Assay
Characterization and Differentiation of Cholinesterase Enzymes
The structural similarity of S-butyrylthiocholine iodide to natural choline (B1196258) esters makes it an invaluable reagent for probing the subtleties of cholinesterase enzymes. chemimpex.com Its specific interaction with different cholinesterases allows for their detailed characterization and differentiation.
A primary application of this compound in research is the differentiation between the two main types of cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), also known as pseudocholinesterase. neu.edu.tr This differentiation is based on their distinct substrate specificities. BChE hydrolyzes S-butyrylthiocholine at a significantly higher rate than AChE. In contrast, acetylthiocholine (B1193921) (ATC) is the preferred substrate for AChE. scispace.com
| Substrate | Primary Enzyme Target | Relative Hydrolysis Rate | Application |
|---|---|---|---|
| This compound | Butyrylcholinesterase (BChE) | High for BChE, Low for AChE | Specific measurement of BChE activity |
| Acetylthiocholine Iodide | Acetylcholinesterase (AChE) | High for AChE, Moderate for BChE | Measurement of total cholinesterase or specific AChE activity (with BChE inhibitor) |
This compound is the substrate of choice for the specific characterization of pseudocholinesterase (BChE). google.com Research has utilized this compound to quantify and characterize BChE activity in various tissues, including plasma, serum, and skin. nih.govplos.org Such studies are crucial for establishing baseline enzyme kinetics and understanding the physiological role of BChE. For example, investigations into human serum have used this compound to optimize assay conditions, revealing that factors like serum dilution can significantly influence the measured kinetic parameters of BChE. plos.org A 400-fold dilution of serum with 5mM this compound has been shown to provide accurate measurements of BChE activity. plos.org This characterization is vital for clinical chemistry, where BChE levels can be a diagnostic marker for liver disease or pesticide exposure. nih.govgoogle.com
Genetic variations in the BChE gene can lead to the expression of enzyme variants with altered activity, which can have significant clinical implications. This compound is an essential tool for identifying and characterizing these variants. By measuring the rate of substrate hydrolysis, researchers can study the functional consequences of specific mutations.
For instance, studies on "silent" cholinesterase variants, which exhibit very low or no activity, have used this compound to compare their properties to normal plasma and red cell cholinesterases. karger.com Similarly, the BChE K-variant (Ala539Thr), which is associated with reduced enzyme activity, has been characterized using this substrate. neu.edu.trnih.gov In a Japanese patient, a missense mutation (G365R) was identified, and the resulting enzyme's activity was assessed using a butyrylthiocholine (B1199683) iodide-based assay, confirming it as a silent type of BChE. kobe-u.ac.jp These analyses are critical for genetic screening and understanding individual differences in drug metabolism.
| BChE Variant | Associated Mutation | Observed Effect on Activity (using this compound) | Reference |
|---|---|---|---|
| K-variant | Ala539Thr | Reduced hydrolytic activity | neu.edu.trnih.gov |
| 'Silent' variant | Various mutations (e.g., G365R) | Very low to no hydrolytic activity | karger.comkobe-u.ac.jp |
| Atypical variant | Asp70Gly | Reduced substrate binding and activity | neu.edu.tr |
The substrate specificity and kinetic properties of cholinesterases can vary significantly between different species. This compound is frequently used in comparative biochemistry to explore these differences. Such studies have revealed species-specific variations in enzyme activity in laboratory animals, birds, and aquatic invertebrates. nih.gov
For example, a comparative study between human and rat blood cholinesterases found significant differences in substrate preference; human plasma BChE showed higher activity with this compound compared to acetylthiocholine iodide, while the opposite was true for rats. scispace.com Research on the aquatic invertebrate Daphnia magna showed that its purified cholinesterase preferred butyrylthiocholine iodide over acetylthiocholine iodide. nih.gov Furthermore, detailed investigations have used this compound to confirm the presence and characterize the properties of BChE in bovine serum, a medium previously thought to contain only AChE. nih.gov These comparative analyses are essential for toxicology, environmental monitoring, and for validating animal models for human diseases.
Analysis of Cholinesterase Variants and Mutants
Mechanistic Probes in Cholinergic Signaling Research
Beyond its role as a simple substrate, this compound serves as a mechanistic probe to investigate the complex role of BChE in cholinergic signaling. chemimpex.com While AChE is the primary enzyme for hydrolyzing acetylcholine (B1216132) in healthy synapses, BChE's role becomes more prominent in certain pathological conditions, such as the later stages of Alzheimer's disease, where its levels increase as AChE levels decline. mdpi.comacs.org
By using this compound to selectively measure BChE activity in the presence of various inhibitors or modulators, researchers can dissect the contribution of BChE to cholinergic tone. preprints.org This allows for a deeper understanding of its function in both health and disease, helping to elucidate its role in neurotransmission and as a potential therapeutic target for neurodegenerative disorders. chemimpex.comneu.edu.tr
Development of Research Tools for Enzyme Modulator Screening
The specific hydrolysis of this compound by BChE makes it a cornerstone in the development and validation of high-throughput screening assays for identifying novel enzyme modulators. sigmaaldrich.com These assays are crucial in drug discovery, particularly for diseases like Alzheimer's, where BChE inhibitors are a therapeutic strategy. mdpi.com
Researchers have constructed various platforms, including fluorescent and colorimetric biosensors, that utilize this compound as the key substrate to detect BChE activity. sigmaaldrich.comsigmaaldrich.com When a potential inhibitor is introduced, a decrease in the rate of substrate hydrolysis (and thus color or fluorescence development) indicates inhibitory activity. This principle has been applied to screen chemical libraries and newly synthesized compounds, such as heterostilbene carbamates and thienobenzo-1,2,3-triazoles, for their BChE inhibitory potential. mdpi.compreprints.org It has also been integral to the development of sophisticated research tools like near-infrared fluorogenic probes for in-vivo imaging and theranostics of Alzheimer's disease, where the probe is activated upon hydrolysis by BChE. acs.org
| Compound Class Screened | Assay Principle | Purpose | Reference |
|---|---|---|---|
| Heterostilbene Carbamates | Colorimetric (Ellman's Assay) | Screening for selective BChE inhibitors for Alzheimer's disease | mdpi.com |
| Thienobenzo-1,2,3-triazoles | Colorimetric (Ellman's Assay) | Screening for potent non-selective cholinesterase inhibitors | preprints.org |
| Various Pesticides | Colorimetric (Ellman's Assay) | Neurotoxicity assessment via BChE inhibition | mdpi.com |
| Succinimide (B58015) Derivatives | Colorimetric (Ellman's Assay) | Evaluating potential against Alzheimer's disease | dovepress.com |
| Fluorogenic Probes | Fluorescence Activation | Developing in-vivo imaging tools for BChE activity | acs.org |
Studies on Genetic and Pharmacological Modulations of Cholinesterase Activity
The specific nature of the interaction between this compound and butyrylcholinesterase makes it an invaluable substrate for investigating how genetic variations and chemical compounds alter the enzyme's catalytic behavior.
Researchers utilize this compound to characterize the enzymatic properties of different genetic variants of BChE. google.com Some individuals possess "silent" cholinesterase variants, which show little to no enzymatic activity. Studies using this compound as a substrate have helped confirm that these silent variants are indeed mutants of the standard plasma cholinesterase and exhibit distinct properties from both normal plasma and red cell cholinesterases. google.com
One notable example is the BChE K-variant (a substitution of alanine (B10760859) to threonine at position 539), which is associated with about 30% lower hydrolytic activity compared to the usual (U-variant) enzyme. ebi.ac.uknih.gov The reduced capacity of the K-variant to hydrolyze substrates like butyrylthiocholine has been linked to varying risks for cognitive decline and responsiveness to certain therapies for Alzheimer's disease. nih.gov Similarly, specific point mutations, such as the G365R substitution identified in some Japanese families, result in a "silent" phenotype with no BChE activity, a characteristic readily confirmed by assays using this compound. sigmaaldrich.com
In the field of pharmacology, this compound is the cornerstone of inhibition assays used to screen and characterize potential drugs, particularly those targeting neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net By measuring the rate of this compound hydrolysis in the presence of a test compound, researchers can determine the compound's inhibitory potency (often expressed as an IC50 value). researchgate.netgoogle.com This method is routinely used to evaluate novel cholinesterase inhibitors, comparing their efficacy against both BChE and acetylcholinesterase (AChE) to determine their selectivity. researchgate.netgoogle.comscbt.com For instance, studies have identified compounds that are more selective for BChE, which is significant because BChE activity progressively increases in the brains of Alzheimer's patients. google.com
Furthermore, this substrate is employed to study the effects of environmental toxins and other drugs on BChE activity. For example, it is used to assess the impact of organophosphate pesticides and to understand how medications not primarily targeting cholinesterases might still influence their function. scientificlabs.co.uk
| Genetic Variant / Condition | Key Finding with this compound | Reference(s) |
| "Silent" Variants | Used as the substrate to confirm the absence of or significant reduction in enzymatic activity, helping to characterize these mutant forms of BChE. | google.comsigmaaldrich.com |
| BChE K-Variant | Demonstrated a ~30% reduction in hydrolytic activity towards butyrylthiocholine compared to the usual variant, linking genetics to enzyme function. | nih.gov |
| Mutant Mouse CocH | This compound was used as a reference substrate, showing that the mutant enzyme had 25% lower activity with it, while having significantly higher activity against cocaine. | mdpi.com |
| Pharmacological Inhibition | Serves as the standard substrate in Ellman's method to determine the IC50 values and inhibition kinetics of potential Alzheimer's drugs and other inhibitors. | researchgate.netgoogle.comscbt.com |
Enzyme Immobilization Studies (e.g., in Hydrogels)
Immobilizing enzymes onto solid supports or within matrices like hydrogels offers advantages in stability, reusability, and application in biosensors. This compound is a key reagent in these studies, used to assess the functionality of the immobilized cholinesterase.
Impact on Enzymatic Hydrolysis Rate
The process of entrapping butyrylcholinesterase within a hydrogel matrix, such as starch or gelatin, can influence its catalytic activity. This compound is the substrate of choice to quantify these effects. Research has shown that the concentration of the polymer in the hydrogel is a critical factor. mdpi.comnih.gov For instance, in gelatin gels, BChE activity, as measured by the hydrolysis of this compound, was found to be highest at a gelatin concentration of 0.5%, although the gel itself was not fully formed at this concentration. researchgate.netnih.gov Within a stable gel range of 1% to 2% gelatin, the enzyme's activity remained consistent, but it decreased at higher gelatin concentrations. researchgate.netnih.gov
Conversely, BChE activity was less affected by variations in starch concentration between 1% and 4.2%. mdpi.commdpi.com However, the physical properties of the hydrogel, such as fragility at low concentrations and slow rehydration at high concentrations, dictate the optimal formulation for practical use, with 3% starch and 1.4% gelatin being identified as effective concentrations for creating stable, single-use BChE preparations. mdpi.commdpi.com The choice of hydrogel material also has a significant impact; starch-based gels have been shown to provide a stronger stabilizing effect on BChE against thermal inactivation over long periods compared to gelatin gels. nih.gov This stability is crucial for developing robust biosensors.
| Hydrogel Matrix | Concentration | Observation on Hydrolysis Rate of this compound | Reference(s) |
| Gelatin | 0.5% | Highest BChE activity observed (sol state). | researchgate.netnih.gov |
| Gelatin | 1% - 2% | BChE activity remained stable. | researchgate.netnih.gov |
| Gelatin | >2% | BChE activity decreased. | nih.gov |
| Starch | 1% - 4.2% | BChE activity was not significantly affected by concentration. | mdpi.commdpi.com |
Applications in Inhibition Assays
Immobilized BChE, often integrated into biosensors, provides a stable and reusable platform for detecting cholinesterase inhibitors, such as organophosphorus pesticides. In these systems, this compound serves as the substrate to measure the residual enzyme activity after exposure to a potential inhibitor. google.com
Other immobilization supports, such as cellulose (B213188) membranes, have also been developed. nih.gov By covalently bonding BChE to a cellulose membrane, researchers have created stable biosensors for visually screening BChE inhibitors. These biosensors use the reaction of this compound to produce a yellow signal, the intensity of which is reduced in the presence of inhibitors like tacrine (B349632) or rivastigmine, allowing for the determination of their IC50 values. nih.gov Such technologies provide a rapid and practical method for screening potential therapeutic agents. nih.govnih.gov
Q & A
Basic: What is the standard protocol for measuring butyrylcholinesterase (BChE) activity using S-Butyrylthiocholine iodide?
Methodological Answer:
The Ellman assay is widely used, employing this compound (BTCI) as the substrate and 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen. Key steps include:
- Prepare a reaction mixture with BTCI (0.5–5 mM final concentration) in phosphate buffer (pH 8.0).
- Add DTNB (0.3–0.5 mM) to the solution to detect thiocholine release.
- Initiate the reaction by adding the enzyme source (e.g., serum or plasma).
- Monitor absorbance at 405 nm over time (ΔA/min) using a spectrophotometer .
- Calculate activity using the formula:
Activity (U/L) = (ΔA/min × 65,800) / (dilution factor) .
Basic: How should this compound be stored to ensure stability?
Methodological Answer:
BTCI is hygroscopic and sensitive to air. For long-term stability:
- Store desiccated at -20°C in airtight containers.
- Prepare working solutions fresh daily to avoid hydrolysis.
- Avoid repeated freeze-thaw cycles of stock solutions .
Advanced: How do serum dilution factors influence BChE activity measurements, and how can discrepancies be resolved?
Methodological Answer:
Serum dilution impacts enzyme kinetics due to matrix effects (e.g., endogenous inhibitors).
- Optimal dilution : A 400-fold serum dilution with 5 mM BTCI minimizes matrix interference while maintaining linear kinetics .
- Validate dilution protocols using spiked recovery experiments or parallel assays with purified BChE .
- Compare results against standardized reference ranges to identify outliers .
Advanced: What substrate concentration range should be used to study BChE kinetics, and how does this affect data interpretation?
Methodological Answer:
- Use a substrate gradient (e.g., 0.005–20.5 mM BTCI) to determine kinetic parameters (Km, Vmax).
- At low concentrations (<1 mM), substrate limitation may underestimate Vmax.
- At high concentrations (>10 mM), substrate inhibition or non-linear kinetics may occur due to enzyme saturation .
- Fit data to the Michaelis-Menten equation or Hill plot to assess cooperativity .
Advanced: How does BTCI’s molecular structure influence its interaction with BChE compared to other substrates (e.g., butyrylcholine chloride)?
Methodological Answer:
BTCI’s thioester bond enhances nucleophilic attack by BChE’s catalytic serine, accelerating hydrolysis versus butyrylcholine chloride.
- The iodide counterion improves solubility in aqueous buffers (50 mg/mL) .
- Quaternary ammonium group in BTCI facilitates ionic interactions with BChE’s anionic active site, stabilizing the enzyme-substrate complex .
- Compare hydrolysis rates and inhibition profiles (e.g., using dibucaine) to assess substrate specificity .
Advanced: How can BTCI-based assays be optimized for high-throughput screening of BChE inhibitors?
Methodological Answer:
- Use microplate readers with 405 nm filters for parallel measurements.
- Pre-incubate inhibitors with BChE (10–30 min) before adding BTCI/DTNB to assess inhibition kinetics .
- Include controls (e.g., physostigmine) to validate assay sensitivity .
- Normalize data to protein concentration (Bradford assay) for inter-sample comparability .
Advanced: What are common pitfalls in BTCI-based assays, and how can they be mitigated?
Methodological Answer:
- Pitfall 1 : Non-linear absorbance due to DTNB precipitation.
Solution : Filter DTNB solutions (0.22 µm) and maintain pH >7.5 . - Pitfall 2 : Enzyme inactivation from improper storage.
Solution : Aliquot BChE and store at -80°C; avoid repeated thawing . - Pitfall 3 : Interference from acetylcholinesterase (AChE).
Solution : Use selective inhibitors (e.g., ethopropazine for BChE) to confirm specificity .
Advanced: How can structural modifications of BTCI enhance its utility in mechanistic studies?
Methodological Answer:
- Isotopic labeling : Synthesize deuterated BTCI for mass spectrometry-based tracking of hydrolysis products.
- Fluorogenic analogs : Replace DTNB with fluorescent probes (e.g., coumarin derivatives) for real-time monitoring .
- Crystallography : Co-crystallize BTCI with BChE to resolve active-site interactions and inform inhibitor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
